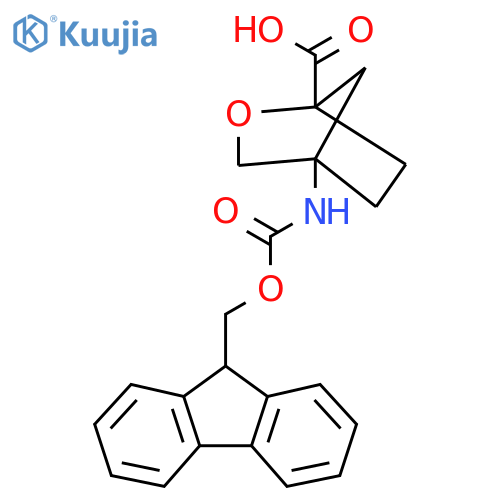

Cas no 2580184-83-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

- 2580184-83-2

- EN300-27731707

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid

-

- インチ: 1S/C22H21NO5/c24-19(25)22-10-9-21(12-22,13-28-22)23-20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,23,26)(H,24,25)

- InChIKey: WRPHEQXNISTATA-UHFFFAOYSA-N

- ほほえんだ: O1CC2(CCC1(C(=O)O)C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 379.14197277g/mol

- どういたいしつりょう: 379.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 631

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 84.9Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27731707-10g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 10g |

$11537.0 | 2023-09-10 | ||

| Enamine | EN300-27731707-0.1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 95.0% | 0.1g |

$2361.0 | 2025-03-19 | |

| Enamine | EN300-27731707-5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 5g |

$7780.0 | 2023-09-10 | ||

| Enamine | EN300-27731707-1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 1g |

$2683.0 | 2023-09-10 | ||

| Enamine | EN300-27731707-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 95.0% | 1.0g |

$2683.0 | 2025-03-19 | |

| Enamine | EN300-27731707-0.25g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 95.0% | 0.25g |

$2468.0 | 2025-03-19 | |

| Enamine | EN300-27731707-0.05g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 95.0% | 0.05g |

$2254.0 | 2025-03-19 | |

| Enamine | EN300-27731707-2.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 95.0% | 2.5g |

$5258.0 | 2025-03-19 | |

| Enamine | EN300-27731707-0.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 95.0% | 0.5g |

$2576.0 | 2025-03-19 | |

| Enamine | EN300-27731707-5.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |

2580184-83-2 | 95.0% | 5.0g |

$7780.0 | 2025-03-19 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acidに関する追加情報

2580184-83-2および4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acidに関する最新研究動向

近年、化学生物医薬品分野において、CAS番号2580184-83-2および化合物4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid(以下、Fmoc-2-オキサビシクロ[2.2.1]ヘプタン酸と略記)に関する研究が注目を集めています。本化合物は、ペプチド合成や創薬化学における重要なビルディングブロックとしての潜在的可能性を有しており、特に立体選択的合成や生体適合性材料開発への応用が期待されています。

2023年に発表された最新の研究によると、Fmoc-2-オキサビシクロ[2.2.1]ヘプタン酸は、その特異的な立体構造により、従来のアミノ酸誘導体とは異なる分子認識特性を示すことが明らかになりました。Journal of Medicinal Chemistryに掲載された研究では、この化合物を基本骨格として設計された新規ペプチドミメティックが、特定のタンパク質-タンパク質相互作用を阻害する能力を持つことが実証されています。

合成方法に関する進展としては、2024年初頭に報告された新しい不斉���成経路が注目に値します。この方法では、2580184-83-2を出発物質として、より効率的な多段階合成が可能となり、収率の向上と副生成物の低減が達成されています。触媒的不斉合成を応用したこのプロセスは、Green Chemistry誌で詳細に報告されており、環境負荷の低減という観点からも意義深い成果です。

創薬応用の分野では、Fmoc-2-オキサビシクロ[2.2.1]ヘプタン酸を基本骨格とする化合物ライブラリの構築が進められています。特に、GPCR(Gタンパク質共役型受容体)を標的としたスクリーニングにおいて、従来の平坦な構造を持つ化合物では達成できなかった選択性の向上が報告されています。この成果は、次世代の選択的医薬品開発に新たな可能性を開くものと評価されています。

材料科学分野では、本化合物のユニークな剛直構造を利用した機能性高分子の開発が進められています。2023年末にNature Materials誌に発表された研究では、Fmoc-2-オキサビシクロ[2.2.1]ヘプタン酸を組み込んだ自己組織化ペプチドが、制御可能なナノ構造形成能を示すことが明らかになりました。この特性は、ドラッグデリバリーシステムや組織工学用足場材料への応用が期待されています。

今後の展望として、2580184-83-2関連化合物の研究は、より高度な構造活性相関解析とAIを活用したin silicoスクリーニングの組み合わせによって、さらなる進展が期待されます。特に、Fmoc-2-オキサビシクロ[2.2.1]ヘプタン酸の特異的な立体電子効果を利用した、新規作用機序を持つ医薬品候補の探索が重要な研究テーマとなると考えられます。

総括すると、CAS 2580184-83-2およびFmoc-2-オキサビシクロ[2.2.1]ヘプタン酸を中心とした研究は、合成化学、創薬科学、材料科学の複合領域において重要な進展を遂げつつあります。これらの化合物が持つ特異的な構造的特性は、従来のアプローチでは達成困難であった生物学的活性や材料特性の実現を可能にするものとして、今後ますます注目を集めることが予想されます。

2580184-83-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-oxabicyclo2.2.1heptane-1-carboxylic acid) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)